molecular formula C10H9NO3 B14894995 5-(4-Methoxyphenyl)oxazol-2(3H)-one

5-(4-Methoxyphenyl)oxazol-2(3H)-one

Cat. No.: B14894995
M. Wt: 191.18 g/mol
InChI Key: ZDVRCAPKPVPKDR-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)oxazol-2(3H)-one is a heterocyclic compound featuring an oxazolone core substituted at the 5-position with a 4-methoxyphenyl group. Oxazolones are five-membered lactams with a ketone functional group, widely studied for their synthetic versatility and biological relevance.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-11-10(12)14-9/h2-6H,1H3,(H,11,12)

InChI Key

ZDVRCAPKPVPKDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazolone ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenyl)oxazol-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The oxazolone ring undergoes condensation with electrophiles, facilitated by the electron-donating methoxy group at the para position. This substituent enhances nucleophilicity at the nitrogen atom, enabling reactions such as:

  • Formation of 4-Arylmethylidene Derivatives : Reacts with aromatic aldehydes (e.g., p-hydroxybenzaldehyde) in the presence of acetic anhydride and catalysts like ZnO to yield 4-(4-hydroxybenzylidene)-2-substituted oxazol-5-ones .

  • Microwave-Assisted Cyclization : Under microwave irradiation with catalysts such as dodecatungstophosphoric acid or RuCl₃, the compound forms 2-phenyl-5(4H)-oxazolone derivatives via rapid cyclization .

Acid-Catalyzed Coupling–Isomerization–Elimination (CIE)

A one-pot synthesis protocol enables the preparation of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones. Key findings include:

Reaction Optimization

EntryAcid CatalystSolventTemp (°C)Time (h)Yield (%)
1PTSA·H₂OTHF231.572
2CF₃CO₂HTHF232.070
3CH₃SO₃HTHF231.059

Data adapted from catalytic studies .

  • Mechanism : The reaction involves:

    • Coupling : Acid chlorides react with N-Boc propargyl carbamates to form intermediates.

    • Isomerization : Acid catalysts promote tert-butyl cleavage and cyclization.

    • Elimination : Final elimination yields 4-substituted oxazol-2(3H)-ones .

Ring-Opening and Functionalization

The oxazolone ring is susceptible to nucleophilic attack, enabling diverse functionalization:

  • Nucleophilic Addition : Bases or nucleophiles target the C-2 or C-4 positions, leading to ring opening and formation of amides or imidazolones .

  • Decarboxylation : Treatment with α-(1-tetrazollyl) acrylic acids induces decarboxylation, producing unsaturated 5-oxazolones .

Stability and Degradation

  • Aqueous Stability : The compound exhibits moderate stability in aqueous media, with degradation observed under alkaline conditions (e.g., hydrolysis to guanine derivatives) .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications without protective atmospheres .

Table 2: Stability in Aqueous Media

CompoundHalf-Life (Phosphate Buffer, pH 7.4)
8a10 min
12a>24 h

Scientific Research Applications

5-(4-Methoxyphenyl)oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)oxazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolones

Substituent Position and Electronic Effects

The position and nature of substituents on the oxazolone ring significantly influence reactivity and biological activity.

Table 1: Structural and Electronic Comparisons
Compound Name Substituent Position Key Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
5-(4-Methoxyphenyl)oxazol-2(3H)-one 5 4-Methoxyphenyl 191.19 Polyketide precursor, NMR-documented
4-(3,4,5-Trimethoxyphenyl)oxazol-5(4H)-one 4 3,4,5-Trimethoxyphenyl 343.34 Anticancer analogs (tubulin inhibition)
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4 2-Methoxybenzylidene 279.29 Crystal structure resolved; antimicrobial
5-(Bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one 5 Bromomethyl, nitro 289.06 Reactive intermediate for functionalization

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance stability and modulate electronic properties for targeted reactivity .
  • Bulkier substituents (e.g., trimethoxyphenyl) improve binding to biological targets like tubulin .

Insights :

  • Methoxy groups enhance cell permeability and target affinity, as seen in combretastatin analogs .
  • Halogenation (e.g., bromine) increases reactivity for further functionalization in antimicrobial agents .

Physicochemical Properties

  • Solubility: Methoxy-substituted oxazolones show moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen bonding .
  • Stability : Benzylidene derivatives (e.g., 4-(2-methoxybenzylidene)) exhibit enhanced thermal stability compared to alkyl-substituted analogs .

Biological Activity

5-(4-Methoxyphenyl)oxazol-2(3H)-one, also referred to as MPO, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 219.21 g/mol
  • IUPAC Name : 5-(4-methoxyphenyl)oxazol-2(3H)-one

Synthesis

The synthesis of 5-(4-Methoxyphenyl)oxazol-2(3H)-one typically involves the condensation of 4-methoxybenzoyl chloride with an appropriate nitrogen source under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research has indicated that MPO exhibits antimicrobial activity. A study reported that MPO was isolated from fungal culture broth as an inhibitor of hatch and growth in Caenorhabditis elegans, showcasing its potential as a biopesticide . However, derivatives synthesized from MPO did not demonstrate similar activity, suggesting that the intact structure of MPO is crucial for its biological effects.

Anti-inflammatory Effects

MPO has been evaluated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making MPO a candidate for further development in treating inflammatory diseases .

The mechanism by which MPO exerts its biological effects involves interaction with specific molecular targets. The oxazole ring and the methoxyphenyl group are critical for binding to target proteins, influencing their activity. For instance, studies suggest that MPO may modulate pathways involved in inflammation and cell growth regulation .

Case Studies and Research Findings

  • Inhibition of C. elegans Hatch :
    • Objective : Evaluate the effect of MPO on C. elegans.
    • Findings : MPO effectively inhibited hatching and growth at specific concentrations, indicating its potential use in pest control .
  • Anti-inflammatory Activity :
    • Objective : Assess the anti-inflammatory potential of MPO.
    • Findings : MPO demonstrated inhibitory effects on COX enzymes, suggesting its utility in developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-(4-Methoxyphenyl)oxazol-2(3H)-oneContains a methoxy group on phenyl ringAntimicrobial, anti-inflammatory
5-(4-Fluorophenyl)oxazol-2(3H)-oneFluorine substitutionEnhanced potency against certain bacteria
5-(Phenyl)oxazol-2(3H)-oneNo substituents on phenyl ringLower activity compared to MPO

Q & A

Q. What are the key structural characteristics of 5-(4-Methoxyphenyl)oxazol-2(3H)-one, and how are they confirmed experimentally?

The compound features an oxazolone core (a five-membered ring with oxygen and nitrogen) substituted at the 5-position with a 4-methoxyphenyl group. Key characterization methods include:

  • NMR Spectroscopy : The methylene protons adjacent to the ketone appear as singlets at δ 4.15–4.54 in 1H^1H NMR, while the methoxy group resonates at δ ~3.85 . The oxazolone carbonyl carbon is observed at δ ~155 in 13C^{13}C NMR .
  • IR Spectroscopy : Distinct carbonyl stretches at 1736–1753 cm1^{-1} (oxazolone) and 1661–1694 cm1^{-1} (ketone) confirm functional groups .
  • X-ray Crystallography : Reveals dimeric structures stabilized by amide hydrogen bonding in the solid state .

Q. What is the most efficient synthetic route for 5-(4-Methoxyphenyl)oxazol-2(3H)-one?

A one-pot coupling–isomerization–elimination (CIE) sequence is widely used:

Catalysts : PdCl2_2(PPh3_3)2_2 (2 mol%) and CuI (4 mol%) in dry THF .

Substrates : React 4-methoxybenzoyl chloride with an N-Boc-protected propargyl carbamate derivative.

Acid-Mediated Step : Addition of p-toluenesulfonic acid (PTSA) induces tert-butyl cleavage and cyclization .

Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields the product in moderate-to-good yields (50–70%) .

Advanced Research Questions

Q. How does the presence or absence of acid influence the reaction pathway in the CIE synthesis?

  • Acid Presence : Facilitates tert-butyl cleavage and cyclization, enabling isomerization–elimination to form the oxazolone. Without acid, intermediates like 2-tert-butoxy oxazoles persist, as seen in reactions with electron-rich aryl groups .
  • Mechanistic Insight : Acid-free conditions stabilize the ynone intermediate, allowing Michael addition of the carbamate oxygen to form alternative cyclized products .

Q. How can electronic effects of substituents impact the synthesis and stability of 5-(4-Methoxyphenyl)oxazol-2(3H)-one derivatives?

  • Electron-Donating Groups (e.g., methoxy) : Enhance stability by resonance stabilization of the oxazolone ring. However, steric hindrance from bulky substituents may reduce reaction efficiency .
  • Electron-Withdrawing Groups : Increase electrophilicity of the ketone, potentially accelerating side reactions (e.g., hydrolysis). Optimization of solvent polarity (e.g., THF vs. DCM) and temperature is critical .

Q. How can researchers resolve contradictions in spectral data for structurally similar oxazolone derivatives?

  • Comparative Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isomers.
  • Variable-Temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., keto-enol tautomerism) .
  • Computational Modeling : DFT calculations predict 13C^{13}C chemical shifts, aiding in structural assignment .

Q. What strategies are recommended for optimizing substituents on the oxazolone core to enhance biological activity?

  • Structure–Activity Relationship (SAR) Studies : Introduce substituents at the 4-position (e.g., halogens, heteroaromatics) to modulate electronic and steric properties .
  • In Silico Screening : Docking studies with target proteins (e.g., antimicrobial enzymes) guide rational design .
  • Functional Group Compatibility : Avoid groups prone to metabolic degradation (e.g., esters) in favor of stable moieties (e.g., ethers, fluorinated groups) .

Q. How can researchers address challenges in scaling up the synthesis of 5-(4-Methoxyphenyl)oxazol-2(3H)-one?

  • Catalyst Recycling : Immobilize Pd/Cu catalysts on silica to reduce metal leaching .
  • Solvent Optimization : Replace THF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Flow Chemistry : Implement continuous flow systems to enhance reaction control and yield reproducibility .

Q. What methodologies are suitable for evaluating the compound’s potential as a bioactive agent?

  • In Vitro Assays : Test against Gram-positive bacteria (e.g., S. aureus) to assess antimicrobial activity, leveraging oxazolones’ known role in antibiotics like linezolid .
  • Enzyme Inhibition Studies : Screen against glycogen synthase kinase-3β (GSK3β) or σ2 receptors, which are linked to neurodegenerative diseases and cancer .
  • Metabolic Stability : Use liver microsome assays to predict pharmacokinetic profiles .

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